11-Docosenoic acid

描述

属性

IUPAC Name |

(E)-docos-11-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h11-12H,2-10,13-21H2,1H3,(H,23,24)/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDZDTDNIULJBE-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC=CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC/C=C/CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601313002 | |

| Record name | (11E)-11-Docosenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62600-37-7, 506-36-5 | |

| Record name | (11E)-11-Docosenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62600-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetoleic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (11E)-11-Docosenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Catelaidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031013 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

生物活性

11-Docosenoic acid, also known as 11(Z)-docosenoic acid or cetoleic acid, is a long-chain monounsaturated fatty acid (C22:1) primarily found in fish oils and certain plant oils. This compound has garnered attention for its potential biological activities, particularly regarding cardiovascular health and its anti-inflammatory properties. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and a summary of its effects on health.

- Molecular Formula : C22H42O2

- Molecular Weight : 338.57 g/mol

- CAS Number : 1002-96-6

- Lipid Number : C22:1

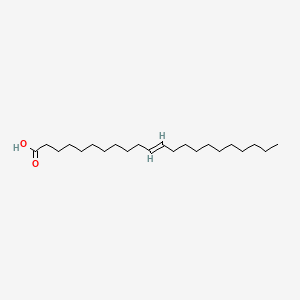

- Structure :

- The structure features a long carbon chain with a double bond located at the 11th carbon from the carboxylic end.

Sources of this compound

This compound is predominantly sourced from marine life, particularly fish such as saury and herring, which are rich in long-chain monounsaturated fatty acids (LCMUFA). It can also be found in smaller amounts in certain plant oils.

Cardiovascular Health

Research indicates that this compound may have beneficial effects on cardiovascular health. A study involving supplementation with saury oil, which is rich in LCMUFA including this compound, demonstrated significant improvements in lipid profiles among participants. Key findings include:

- Lower LDL Particle Counts : Saury oil supplementation resulted in a 12% reduction in LDL particle counts compared to control oils (P <0.001) .

- Increased HDL Particle Size : There was a minor increase in HDL particle size (9.8 nm vs. 9.7 nm; P <0.05) .

- Decreased Plasma Triglycerides : The supplementation led to a reduction in plasma triglyceride levels by approximately 16% .

These findings suggest that dietary intake of LCMUFA-rich oils may contribute to improved cardiovascular outcomes by modulating lipid metabolism.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been highlighted in various studies. For instance:

- In animal models, dietary supplementation with LCMUFA has been shown to reduce markers of inflammation and atherosclerosis .

- The presence of long-chain monounsaturated fatty acids has been associated with lower levels of systemic inflammation, which is crucial for preventing chronic diseases.

Antimicrobial Activity

Emerging research indicates that this compound may possess antimicrobial properties. A study examining the bioactive constituents of various plant extracts identified fatty acids with antibacterial potential, including derivatives related to docosenoic acid . This suggests that compounds like this compound could be explored for their role in combating bacterial infections.

Summary of Research Findings

Case Studies

- Human Clinical Trials : A double-blind randomized trial assessed the safety and efficacy of LCMUFA-rich saury oil on healthy adults, revealing positive changes in lipid profiles without adverse effects .

- Animal Studies : Research involving mice demonstrated that supplementation with LCMUFA improved plasma lipid profiles and reduced inflammatory markers, suggesting a protective role against cardiovascular diseases .

科学研究应用

Nutritional Applications

1. Cardiovascular Health:

Research indicates that monounsaturated fatty acids (MUFA), including 11-docosenoic acid, play a significant role in cardiovascular health. Studies have shown that diets rich in MUFAs can lead to increased high-density lipoprotein (HDL) cholesterol levels and decreased triacylglycerol levels, which are beneficial for heart health . A systematic review highlighted that MUFA consumption may reduce blood pressure and improve glycemic control in type 2 diabetes patients, suggesting potential benefits for metabolic health .

2. Functional Foods:

Due to its favorable lipid profile, this compound is being explored as an ingredient in functional foods aimed at promoting heart health. Its incorporation into dietary products could enhance their nutritional value while providing health benefits associated with MUFAs .

Pharmacological Applications

1. Cancer Research:

The role of fatty acids in cancer metabolism is an emerging area of study. Recent research has focused on how fatty acids like this compound influence cancer cell metabolism and proliferation. For instance, studies using cancer cell lines have demonstrated that specific fatty acids can alter lipid metabolism pathways, potentially impacting tumor growth and response to therapies . The OzFAD protocol has been employed to analyze fatty acid profiles in cancer cells, revealing significant changes linked to the presence of MUFAs .

2. Anti-inflammatory Properties:

There is growing evidence that certain fatty acids possess anti-inflammatory properties. Research suggests that this compound may modulate inflammatory responses, making it a candidate for therapeutic applications in inflammatory diseases . Further investigations are needed to elucidate its mechanisms and efficacy.

Industrial Applications

1. Biochemical Synthesis:

this compound is utilized in biochemical synthesis processes, particularly in the production of biodiesel and bio-lubricants. Its long-chain structure provides desirable properties for these applications, including improved viscosity and stability under varying temperatures . The methyl ester form of this compound is also used as a feedstock for producing biodiesel, which is gaining traction as a sustainable energy source .

2. Cosmetics and Personal Care:

The emollient properties of this compound make it suitable for use in cosmetic formulations. It can enhance skin hydration and improve the texture of creams and lotions. The fatty acid's ability to penetrate the skin barrier could also facilitate the delivery of active ingredients in topical applications .

Case Studies

化学反应分析

Esterification and Derivative Formation

11-Docosenoic acid undergoes esterification with alcohols to form esters, a fundamental reaction for modifying its physicochemical properties. For example:

Methyl 11(Z)-docosenoate (C<sub>23</sub>H<sub>44</sub>O<sub>2</sub>) is a key derivative used in lipid analysis and industrial applications .

| Reaction Type | Conditions | Product | Application |

|---|---|---|---|

| Esterification | Acid catalyst, alcohol | Methyl/ethyl docosenoate esters | Lipid analysis, biodiesel |

Biological Metabolism and Enzyme Interactions

In biological systems, this compound accumulates in cardiac tissues due to its slow β-oxidation. Key findings include:

-

Mitochondrial Dehydrogenase Inhibition : Chain length inversely correlates with dehydrogenase activity (e.g., 22:1 shows 40% lower activity than 18:1 in rats) .

-

Albumin Binding Affinity : Reduced binding to bovine serum albumin compared to shorter-chain acids, exacerbating mitochondrial enzyme inhibition .

-

Lipid Droplet Formation : Accumulates as triglycerides in heart tissues of rats, guinea pigs, and primates, linked to lipase-mediated hydrolysis delays .

| Organism | Tissue | [22:1] (µg/mg) | Enzyme Activity (% vs 16:0) | Reference |

|---|---|---|---|---|

| Rat | Heart | 12.4 ± 1.2 | 58 ± 4 | |

| Monkey | Heart | 9.8 ± 0.9 | 61 ± 5 |

Hydrogenation and Isomerization

Selective hydrogenation of the cis isomer (11Z-docosenoic acid) yields saturated docosanoic acid. Conversely, isomerization under basic conditions converts cis to trans (11E-docosenoic acid), altering melting points and solubility .

| Isomer | Melting Point | Solubility (mg/mL) |

|---|---|---|

| 11Z (cis) | 33–35°C | 0.12 (ethanol) |

| 11E (trans) | 48–50°C | 0.08 (ethanol) |

Analytical Characterization

Gas chromatography (GC) on ionic liquid columns (e.g., SLB-IL100) resolves this compound from positional isomers (e.g., 13-docosenoic acid) with baseline separation (R<sub>s</sub> > 1.5) . Retention times correlate with double bond position:

| Isomer | Equivalent Chain Length (ECL) | Retention Time (min) |

|---|---|---|

| 22:1n-11 (cis) | 21.34 | 19.8 ± 0.2 |

| 22:1n-13 (cis) | 21.28 | 19.2 ± 0.2 |

This reactivity profile underscores this compound’s versatility in synthetic chemistry and its metabolic implications in biological systems. Further studies on its enzyme interactions and industrial-scale metathesis could expand its applications.

相似化合物的比较

Key Structural Differences :

- Chain length: 11-Eicosenoic acid (C20) is shorter than docosenoic acids (C22).

- Double bond position: Shifting the double bond from C11 (Cetoleic acid) to C13 (cis-13-Docosenoic acid) alters molecular packing and biochemical interactions .

- Saturation: Docosanoic acid (Behenic acid) lacks double bonds, increasing its melting point and rigidity compared to unsaturated analogs .

Physical and Chemical Properties

Physical properties vary significantly based on structural features:

Key Findings :

- Unsaturated analogs (e.g., this compound) exhibit lower melting points than saturated Docosanoic acid due to disrupted molecular packing .

- The cis configuration in this compound introduces a "kink" in the chain, reducing intermolecular interactions compared to trans isomers .

Metabolic Roles

- This compound: Associated with reduced myocardial lesions in primates and altered serum phosphatidylcholine composition in rheumatoid arthritis patients .

- cis-13-Docosenoic acid (Nervonic acid): Critical for sphingolipid synthesis in neuronal membranes, with implications in neurodegenerative diseases .

- Docosanoic acid: A saturated fatty acid used in cosmetics and lubricants due to its stability .

准备方法

Synthesis from Oleic Acid

Oleic acid (cis-9-octadecenoic acid) is a widely available feedstock derived from plant oils. The process involves two sequential steps:

-

Ethenolysis : At 30°C, oleic acid reacts with ethylene in the presence of a Grubbs-type catalyst, cleaving the double bond to yield 9-decenoic acid and 1-decene.

-

Cross-Metathesis with Acrylic Acid : The resultant 9-decenoic acid undergoes cross-metathesis with acrylic acid, catalyzed by a ruthenium alkylidene complex, to form 11-docosenedioic acid.

-

Hydrogenation : Final hydrogenation using palladium on carbon eliminates the double bond, yielding saturated this compound.

Synthesis from Erucic Acid

Erucic acid (cis-13-docosenoic acid), abundant in rapeseed oil, follows a similar pathway:

-

Ethenolysis : Cleavage with ethylene produces 13-tetradecenoic acid and 1-tetradecene.

-

Cross-Metathesis : Reaction with acrylic acid extends the chain to 11-docosenedioic acid.

-

Hydrogenation : Saturates the intermediate to the final product.

Metathesis Reactions for Chain Elongation

Cross-Metathesis with Acrylic Acid

Cross-metathesis with acrylic acid is pivotal for introducing carboxyl groups. For example, vaccenic acid (cis-11-octadecenoic acid) undergoes ethenolysis to yield 11-decenoic acid, which is then reacted with acrylic acid:

Subsequent hydrogenation produces this compound. Catalysts such as Hoveyda-Grubbs second-generation complexes are preferred for their tolerance to functional groups.

Pyrolysis of Hydroxylated Fatty Acids

Ricinoleic Acid Pyrolysis

Ricinoleic acid (12-hydroxy-cis-9-octadecenoic acid), a major component of castor oil, is pyrolyzed at 400–500°C to form ω-undecenoic acid:

This intermediate undergoes cross-metathesis with acrylic acid and hydrogenation to yield this compound.

Hydrogenation of Unsaturated Precursors

Unsaturated intermediates like 11-docosenedioic acid require hydrogenation to achieve the saturated product. Industrial protocols typically employ:

Industrial-Scale Production Considerations

| Parameter | Ethenolysis Route | Pyrolysis Route |

|---|---|---|

| Feedstock Cost | Low (plant oils) | Moderate (castor oil) |

| Catalyst Lifetime | 500–1,000 cycles | 200–500 cycles |

| Energy Intensity | 120–150 kWh/kg | 200–250 kWh/kg |

| Purity | ≥99% | ≥98% |

-

Catalyst Recycling : Grubbs-type catalysts are recovered via distillation, reducing costs.

-

Byproduct Management : 1-Decene from ethenolysis is valorized as a plasticizer precursor.

Comparative Analysis of Methods

The ethenolysis route offers superior scalability and lower energy demands compared to pyrolysis, which suffers from coke formation and catalyst deactivation. However, pyrolysis is advantageous for utilizing ricinoleic acid, a non-food-competing feedstock .

常见问题

Basic: How can 11-Docosenoic acid be reliably identified and characterized in lipid extracts?

Methodological Answer:

To identify this compound (CAS: 1002-96-6; synonyms: Cetoleic acid, (11Z)-11-Docosenoic acid), combine chromatographic and spectroscopic techniques. Begin with lipid extraction using the Bligh-Dyer method, which efficiently isolates lipids from biological matrices using chloroform-methanol-water systems . After extraction, employ gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-23) to separate fatty acid methyl esters (FAMEs). Confirm the double-bond position using nuclear magnetic resonance (NMR) spectroscopy or ozone-induced dissociation mass spectrometry. Cross-reference retention indices and spectral libraries (e.g., NIST) to distinguish this compound from isomers like cis-13-Docosenoic acid .

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

While this compound is classified as low hazard under GHS, standard precautions apply:

- Personal Protective Equipment (PPE): Wear nitrile gloves and safety goggles to prevent accidental contact .

- Ventilation: Use fume hoods for large-scale handling to avoid inhalation of aerosols.

- Spill Management: Absorb spills with inert materials (e.g., silica gel) and dispose of according to local regulations. Avoid discharge into waterways due to potential ecological persistence .

- Storage: Keep in a cool, dry environment away from oxidizers. No specialized storage conditions are required, but label containers with CAS number and hazard symbols .

Basic: What experimental design considerations are critical for quantifying this compound in complex biological matrices?

Methodological Answer:

Design experiments with:

- Matrix-Specific Extraction: Optimize solvent ratios (e.g., chloroform:methanol) for tissue types to minimize co-extraction of non-lipid contaminants .

- Internal Standards: Use deuterated or odd-chain fatty acids (e.g., C17:0) to correct for extraction efficiency and instrument variability.

- Validation: Include replicates and spike-recovery tests (e.g., 80–120% recovery range) to assess method accuracy. For trace analysis, enhance sensitivity via derivatization (e.g., pentafluorobenzyl esters) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

Discrepancies often arise from:

- Purity Variability: Verify lipid purity (>98%) via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Impurities like oxidized derivatives can skew bioactivity results .

- Model System Differences: Compare in vitro (e.g., cell lines) and in vivo (e.g., rodent models) data while controlling for dosage, exposure time, and metabolic pathways.

- Meta-Analysis: Aggregate datasets from repositories like PubChem or LipidMAPS, applying statistical tools (e.g., random-effects models) to identify confounding variables .

Advanced: What advanced analytical techniques are recommended for elucidating the metabolic pathways of this compound?

Methodological Answer:

- Stable Isotope Tracing: Use ¹³C-labeled this compound to track incorporation into phospholipids or β-oxidation products via LC-MS/MS .

- Enzyme Assays: Characterrate Δ11-desaturase activity in microsomal fractions using NADPH-dependent assays coupled with GC analysis .

- Multi-Omics Integration: Combine lipidomics data with transcriptomic (RNA-seq) or proteomic (LC-MS/MS) profiles to map regulatory networks .

Advanced: How can researchers optimize synthetic routes for this compound derivatives with minimal byproducts?

Methodological Answer:

- Catalytic Selectivity: Employ Grubbs catalysts for stereoselective olefin metathesis to position the double bond at C11 .

- Green Chemistry: Replace traditional acid-catalyzed esterification with enzymatic methods (e.g., Candida antarctica lipase) to reduce waste .

- Process Monitoring: Use real-time Fourier-transform infrared (FTIR) spectroscopy to detect intermediates and adjust reaction conditions dynamically .

Literature & Data Synthesis: How should researchers evaluate and integrate fragmented literature on this compound into a cohesive review?

Methodological Answer:

- Source Prioritization: Use primary literature from PubMed and Web of Science, avoiding non-peer-reviewed platforms. Cross-check data against authoritative databases (e.g., ChEBI, HMDB) .

- Critical Appraisal: Assess study rigor using tools like GRADE for experimental studies or AMSTAR-2 for reviews. Flag studies with incomplete method details or conflicts of interest .

- Gaps Identification: Map existing knowledge using tools like VOSviewer to visualize research clusters and underexplored areas (e.g., epigenetic effects of this compound) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。